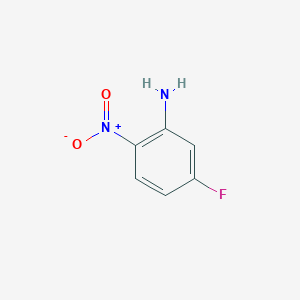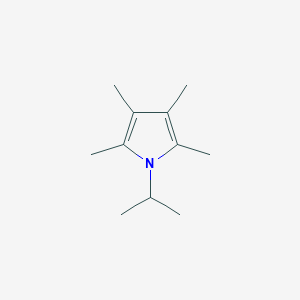
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole, also known as 'TMIH,' is a heterocyclic organic compound with a pyrrole ring structure. It is a colorless, non-toxic, and odorless liquid that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mechanism of Action
TMIH has a unique mechanism of action that involves the activation of the GABA(A) receptor, which is responsible for inhibiting the central nervous system. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety and sleep disorders.
Biochemical and Physiological Effects:
TMIH has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMIH in lab experiments is its high degree of purity, which makes it an ideal candidate for the synthesis of various organic compounds. However, due to its unique properties, TMIH can be challenging to handle and requires specialized equipment and techniques.
Future Directions
There are numerous potential future directions for the study of TMIH, including its potential applications in drug discovery and development, material science, and biochemistry. Further research is needed to fully understand the mechanisms of action of TMIH and its potential applications in various fields.
Synthesis Methods
TMIH can be synthesized through various methods, including the reaction of tetramethylpyrrole with isopropylmagnesium bromide or isopropyl lithium. The reaction yields TMIH with a high degree of purity and can be further purified through distillation.
Scientific Research Applications
TMIH has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
properties
CAS RN |
115695-70-0 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
InChI Key |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
Canonical SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
synonyms |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



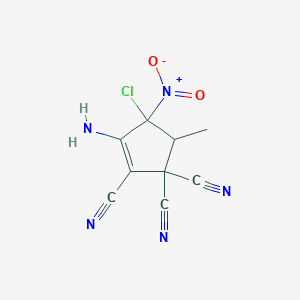
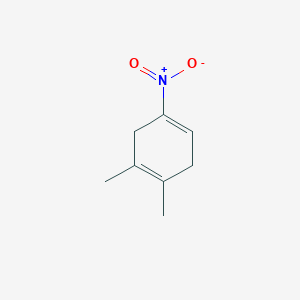

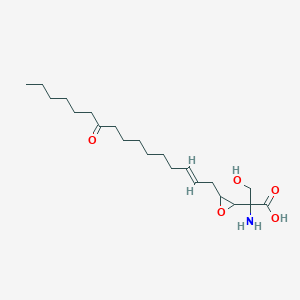

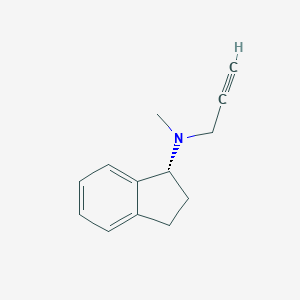

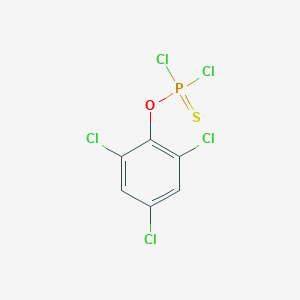
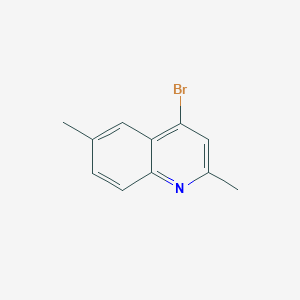

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)


